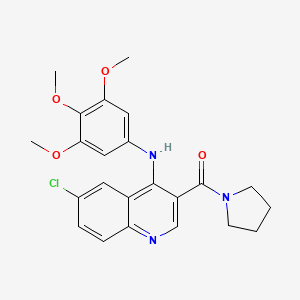

(6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

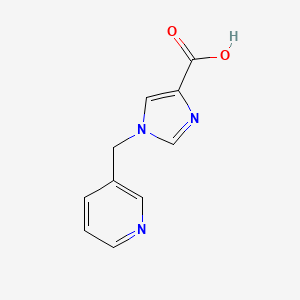

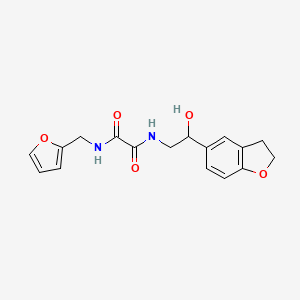

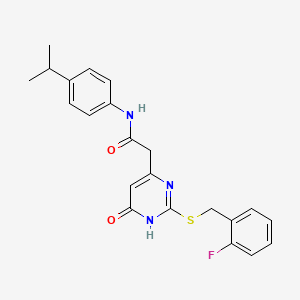

The compound (6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule. It contains a quinoline ring which is a nitrogen-containing bicyclic compound . The trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring and a trimethoxyphenyl (TMP) group . The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .Chemical Reactions Analysis

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The chemical reactions involving this compound would largely depend on the conditions and reagents used.Wissenschaftliche Forschungsanwendungen

Spectroscopic Properties and Quantum Chemistry Calculations

Research has examined the electronic absorption, excitation, and fluorescence properties of compounds related to (6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone. These studies involve understanding the excited states in various solvents, dual fluorescence, and charge transfer separation. Quantum chemistry calculations have been employed to elucidate the conformations and intramolecular interactions affecting molecular orbitals (Al-Ansari, 2016).

Anticancer Activity

Compounds structurally similar to (6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone have demonstrated potent cytotoxic activity against various human cancer cell lines. Studies have highlighted their potential as antitumor agents, warranting further investigation for clinical trial candidacy (Huang et al., 2013).

Anti-Plasmodial and Antifungal Properties

Research has explored the synthesis of functionalized aminoquinolines, revealing moderate potency against Plasmodium falciparum strains and activity against certain fungal species. These findings indicate potential therapeutic applications in malaria and fungal infections (Vandekerckhove et al., 2015).

Hypoxia-Activated Prodrugs

Studies have developed cobalt(III) complexes containing compounds related to (6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone as hypoxia-activated prodrugs. These complexes show hypoxic selectivity and potential for use in tumor-targeted therapies (Chang et al., 2013).

Synthesis of Heterocyclic Compounds

Research involving the synthesis of heterocyclic compounds has been conducted, focusing on the transformation of chloroallylamines into various heterocycles, which could potentially include derivatives of (6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone (McDonald & Proctor, 1975).

CCR4 Antagonists

Studies on CC chemokine receptor-4 (CCR4) antagonists have involved modifications of pyrrolidine moieties, similar to those in (6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone. These modifications have led to compounds with anti-inflammatory activities in murine models (Yokoyama et al., 2009).

Wirkmechanismus

Target of Action

The primary targets of this compound are likely to be proteins or enzymes that interact with the trimethoxyphenyl (TMP) group . TMP is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The compound’s mode of action is likely related to its interaction with these targets. For example, TMP has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The TMP group can decrease the biological activity of such analogs after the alteration of the TMP moiety .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets tubulin, it could affect cell division and growth, leading to anti-cancer effects . If it targets Hsp90, it could influence protein folding and degradation .

Pharmacokinetics

The tmp group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits tubulin, it could lead to cell cycle arrest and apoptosis, contributing to its anti-cancer effects .

Eigenschaften

IUPAC Name |

[6-chloro-4-(3,4,5-trimethoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O4/c1-29-19-11-15(12-20(30-2)22(19)31-3)26-21-16-10-14(24)6-7-18(16)25-13-17(21)23(28)27-8-4-5-9-27/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBFPBKUAUFLCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2411696.png)

![N-(furan-2-ylmethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2411698.png)

![N-(3-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2411699.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2411700.png)

![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2411703.png)

![N-(2-chlorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2411706.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2411707.png)

![4-((1H-imidazol-1-yl)methyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2411714.png)